molecular formula C5H10INO B7894648 3-iodo-N,N-dimethylpropanamide

3-iodo-N,N-dimethylpropanamide

Cat. No.: B7894648
M. Wt: 227.04 g/mol
InChI Key: MVZRRDNYHALANO-UHFFFAOYSA-N
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Description

3-Iodo-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H10INO It is a derivative of propanamide, where the hydrogen atom at the third position is replaced by an iodine atom, and the amide nitrogen is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-N,N-dimethylpropanamide can be synthesized through several methods. One common approach involves the iodination of N,N-dimethylpropanamide. This can be achieved by reacting N,N-dimethylpropanamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds as follows:

N,N-dimethylpropanamide+I2+Oxidizing agentThis compound\text{N,N-dimethylpropanamide} + \text{I}_2 + \text{Oxidizing agent} \rightarrow \text{this compound} N,N-dimethylpropanamide+I2​+Oxidizing agent→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form N,N-dimethylpropanamide or other derivatives.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as N,N-dimethyl-3-hydroxypropanamide, N,N-dimethyl-3-cyanopropanamide, or N,N-dimethyl-3-aminopropanamide.

    Reduction: N,N-dimethylpropanamide.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Iodo-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-N,N-dimethylpropanamide depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its metabolism and excretion.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpropanamide: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Bromo-N,N-dimethylpropanamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-Chloro-N,N-dimethylpropanamide: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.

Uniqueness

3-Iodo-N,N-dimethylpropanamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it a better leaving group, facilitating various chemical transformations.

Properties

IUPAC Name

3-iodo-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10INO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZRRDNYHALANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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